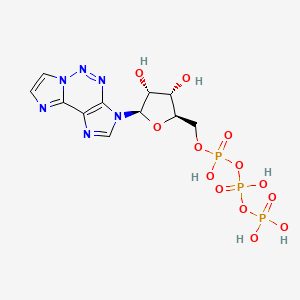2-Aza-1,N6-etheno-adenosine triphosphate
CAS No.: 50663-89-3
Cat. No.: VC1575141
Molecular Formula: C11H15N6O13P3
Molecular Weight: 532.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 50663-89-3 |
|---|---|
| Molecular Formula | C11H15N6O13P3 |
| Molecular Weight | 532.19 g/mol |
| IUPAC Name | [[(2R,3S,4R,5R)-5-(3,5,7,8,9,12-hexazatricyclo[7.3.0.02,6]dodeca-1(12),2(6),3,7,10-pentaen-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
| Standard InChI | InChI=1S/C11H15N6O13P3/c18-7-5(3-27-32(23,24)30-33(25,26)29-31(20,21)22)28-11(8(7)19)16-4-13-6-9-12-1-2-17(9)15-14-10(6)16/h1-2,4-5,7-8,11,18-19H,3H2,(H,23,24)(H,25,26)(H2,20,21,22)/t5-,7-,8-,11-/m1/s1 |
| Standard InChI Key | WRRKCDBMZMTATQ-IOSLPCCCSA-N |
| Isomeric SMILES | C1=CN2C(=N1)C3=C(N=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
| SMILES | C1=CN2C(=N1)C3=C(N=N2)N(C=N3)C4C(C(C(O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
| Canonical SMILES | C1=CN2C(=N1)C3=C(N=N2)N(C=N3)C4C(C(C(O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Introduction
Chemical Structure and Properties
2-Aza-1,N6-etheno-adenosine triphosphate (aza-epsilon-ATP) is characterized by a modified adenine base containing an etheno bridge between positions N1 and N6, with an additional aza substitution at position 2. This modified nucleobase is connected to a ribose sugar and triphosphate chain, forming a complete nucleotide analog.
The compound has a molecular formula of C11H15N6O13P3 and a molecular weight of 532.19 g/mol . Its formal IUPAC name is [[(2R,3S,4R,5R)-5-(3,5,7,8,9,12-hexazatricyclo[7.3.0.02,6]dodeca-1(12),2(6),3,7,10-pentaen-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate .
Several synonyms are used to refer to this compound, including:
-
2-Aza-1,N6-etheno-adenosine triphosphate
-
Aza-epsilon-ATP
-
1,N6-Etheno-2-aza-adenosine triphosphate
Physicochemically, aza-epsilon-ATP is highly hydrophilic with an XLogP3-AA value of -5.8 . This property aligns with its structure containing multiple charged phosphate groups and polar hydroxyl moieties on the ribose sugar.
Table 1: Key Physical and Chemical Properties of 2-Aza-1,N6-etheno-adenosine triphosphate
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C11H15N6O13P3 | |
| Molecular Weight | 532.19 g/mol | |
| XLogP3-AA | -5.8 | |
| CAS Number | 50663-89-3 | |
| Excitation Wavelength | 358 nm | |
| Emission Wavelength | 494 nm |
Biochemical Activities
Additional studies have shown that polymers of 2-aza-1,N6-etheno-adenosine monophosphate can serve as primers for these enzymatic reactions, although they perform this function poorly . This suggests that while the compound can be recognized by these enzymes, it may alter the efficiency or fidelity of their catalytic activities.
Fluorescent Properties
Biological Activities
The biological activities of 2-Aza-1,N6-etheno-adenosine triphosphate and its nucleoside precursor suggest potential applications in both research and therapeutic development.
Selective Cytotoxicity
Toxicity studies have demonstrated that the nucleoside form (1,N6-etheno-2-aza-adenosine) exhibits selective cytotoxicity, being active against a rat mammary tumor tissue culture line while showing no activity in HeLa and Glioma 26 tissue culture lines . This selective toxicity profile is particularly interesting from a potential therapeutic perspective, as it suggests specificity toward certain cancer types.
Effects on DNA Synthesis
One of the most notable biological activities of 1,N6-etheno-2-aza-adenosine is its ability to selectively inhibit thymidine incorporation into DNA in rat mammary tumors, while exhibiting no adverse effects on normal proliferative tissue . This property indicates that the compound may interfere with DNA synthesis pathways specifically in tumor cells, providing a potential mechanism for its observed anti-tumor activity.
The selective inhibition of DNA synthesis in tumor cells while sparing normal tissue is a highly desirable property for potential anticancer agents, as it could theoretically lead to therapeutic approaches with reduced side effects compared to conventional cytotoxic chemotherapies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume